6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a bromine atom at the 6th position and a methoxy group at the 5th position on the pyrrolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole derivatives with halogenated pyridines under specific reaction conditions. The reaction conditions often include the use of strong bases, such as potassium tert-butoxide, and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for achieving optimal results.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides under mild conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of the corresponding amine derivatives.
Substitution: Substitution reactions can yield various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific amino acids or cofactors within the enzyme.
Comparison with Similar Compounds
6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine. the presence of the methoxy group at the 5th position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.
List of Similar Compounds
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
6-Bromo-1H-pyrrolo[2,3-b]pyridine
6-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
5-Methoxy-1H-pyrrolo[2,3-b]pyridine
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYMZHSXJEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261815 | |
Record name | 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-86-1 | |
Record name | 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.